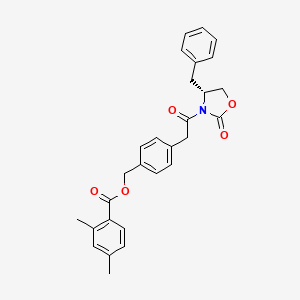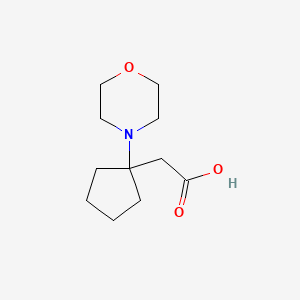![molecular formula C7H5BrN4O B12943272 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is a heterocyclic organic compound It is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core structure, which is substituted with an amino group at the 4-position, a bromo group at the 7-position, and a formyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using phosphorus oxychloride (POCl3) as a cyclizing agent.
Introduction of the Bromo Group: Bromination of the pyrrolo[2,1-f][1,2,4]triazine core can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Formylation: The formyl group can be introduced via Vilsmeier-Haack reaction using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid.
Reduction: 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It can serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the amino, bromo, and formyl groups allows for diverse interactions with biological molecules, potentially leading to the modulation of cellular pathways and therapeutic effects .
相似化合物的比较
Similar Compounds
4-Amino-7-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
4-Amino-7-fluoropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The bromo group, in particular, can participate in unique halogen bonding interactions and can be selectively substituted to introduce various functional groups, making it a versatile intermediate in synthetic chemistry .
属性
分子式 |
C7H5BrN4O |
|---|---|
分子量 |
241.04 g/mol |
IUPAC 名称 |
4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-4(2-13)6-7(9)10-3-11-12(5)6/h1-3H,(H2,9,10,11) |
InChI 键 |
RIOYNDQIRKEYGE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N2C(=C1C=O)C(=NC=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)

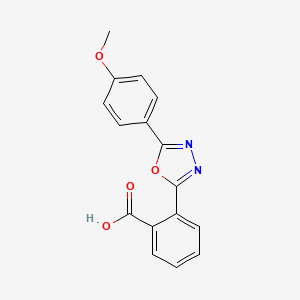
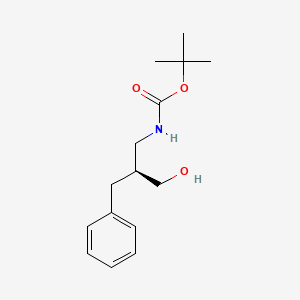
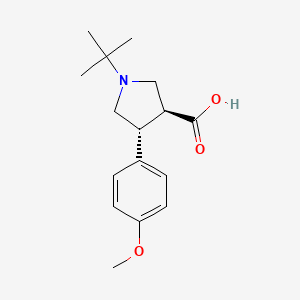

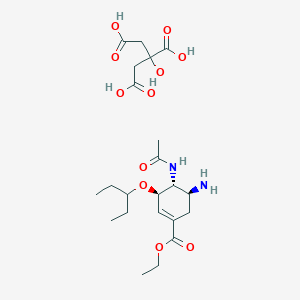

![Rel-methyl (2S,3S)-3-((2-chloro-5-fluoropyrimidin-4-yl)amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12943227.png)
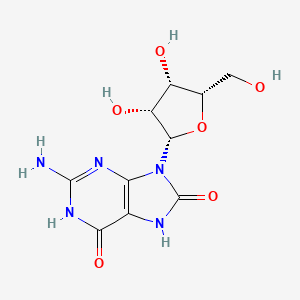
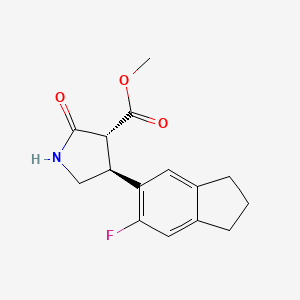
![Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12943246.png)
